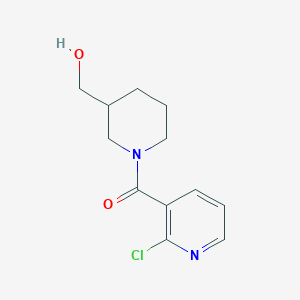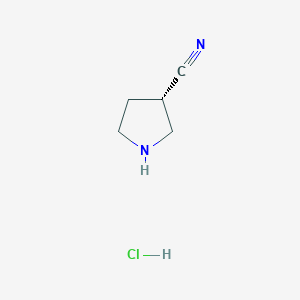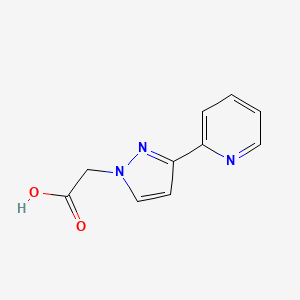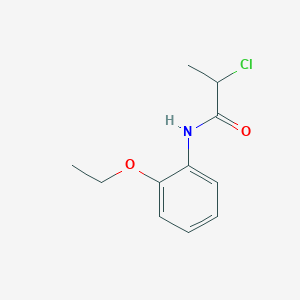
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Overview
Description
“(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H15ClN2O2. It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The reactant undergoes a series of successive protonations .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Physical And Chemical Properties Analysis
“(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” has a molecular weight of 254.71. It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Drug Design and Synthesis
The piperidine moiety is a common feature in many pharmacologically active compounds. The presence of both a piperidine ring and a chloropyridine group in this compound makes it a valuable intermediate in the synthesis of various drugs. Researchers utilize it to create novel compounds with potential therapeutic effects, such as anti-tubercular agents . Its versatility in drug design stems from the ability to undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities.
Biological Activity Studies
This compound can be used to study biological activity, particularly in the development of new medications. The chloropyridine and piperidine components are often found in molecules that interact with biological systems, making them useful for probing different biochemical pathways. For instance, piperidine derivatives have been investigated for their potential as dual inhibitors in cancer treatment .
Pharmacological Applications
Piperidine derivatives, including those related to this compound, are present in over twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, with applications ranging from central nervous system agents to cardiovascular drugs. The compound’s structure allows for the exploration of its pharmacological potential in various therapeutic areas.
Chemical Synthesis Methodology
The compound serves as a substrate for developing new synthetic methodologies. Its structural complexity provides a challenge for chemists to develop novel cyclization, hydrogenation, and multicomponent reaction processes . These methods can lead to the efficient synthesis of complex molecules, advancing the field of organic chemistry.
properties
IUPAC Name |
(2-chloropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-10(4-1-5-14-11)12(17)15-6-2-3-9(7-15)8-16/h1,4-5,9,16H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHXHERMJJAYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)


![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine](/img/structure/B1452624.png)


![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)





![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)